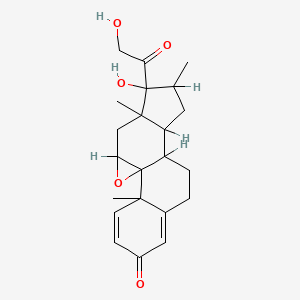

17,21-Dihydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

17,21-Dihydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione is a synthetic corticosteroid with significant anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions. The compound is characterized by its unique molecular structure, which includes an epoxy group and multiple hydroxyl groups, contributing to its potent biological activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 17,21-Dihydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione typically involves multiple steps, starting from simpler steroid precursors. One common method involves the epoxidation of a suitable steroid intermediate, followed by hydroxylation and methylation reactions. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired transformations .

Industrial Production Methods: Industrial production of this compound is carried out in large-scale reactors, where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of advanced purification techniques such as chromatography and crystallization to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 17,21-Dihydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the epoxy group to a diol, using reagents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Acyl chlorides, sulfonyl chlorides.

Wissenschaftliche Forschungsanwendungen

17,21-Dihydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione has a wide range of applications in scientific research:

Chemistry: Used as a starting material for the synthesis of more complex steroid derivatives.

Biology: Studied for its effects on cellular processes and gene expression.

Medicine: Employed in the treatment of inflammatory and autoimmune diseases, such as rheumatoid arthritis and asthma.

Wirkmechanismus

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm, leading to the activation or repression of specific genes involved in inflammatory and immune responses. This interaction results in the inhibition of pro-inflammatory cytokines and the suppression of immune cell activity. The molecular targets include various transcription factors and signaling pathways that regulate inflammation and immune function .

Vergleich Mit ähnlichen Verbindungen

Dexamethasone: Another potent corticosteroid with similar anti-inflammatory properties.

Betamethasone: Known for its strong glucocorticoid activity and used in similar therapeutic applications.

Prednisolone: A widely used corticosteroid with a slightly different molecular structure but similar pharmacological effects.

Uniqueness: 17,21-Dihydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione is unique due to its specific epoxy group and the presence of multiple hydroxyl groups, which contribute to its distinct pharmacokinetic and pharmacodynamic properties. These structural features enhance its binding affinity to glucocorticoid receptors and its overall therapeutic efficacy .

Biologische Aktivität

17,21-Dihydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione, commonly known as 9β,11β-Epoxy-17,21-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione , is a steroid compound with significant biological activity. It is primarily recognized as a metabolite of Mometasone furoate, a topical corticosteroid used for its anti-inflammatory properties. This article delves into the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C22H28O5 |

| Molecular Weight | 372.45 g/mol |

| CAS Number | 981-34-0 |

| Appearance | Off-white solid |

The biological activity of this compound is largely attributed to its interaction with glucocorticoid receptors. Upon binding to these receptors, it modulates gene expression involved in inflammatory responses. The compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and promoting apoptosis in inflammatory cells.

Pharmacological Effects

Research indicates that this compound possesses various pharmacological effects:

- Anti-inflammatory Activity : It reduces inflammation through the inhibition of phospholipase A2 and cyclooxygenase enzymes.

- Immunosuppressive Effects : By modulating immune responses, it can be beneficial in treating autoimmune diseases.

- Antiproliferative Properties : Studies suggest that it may inhibit the proliferation of certain cancer cell lines.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Anti-inflammatory Effects

A study published in the Journal of Steroid Biochemistry demonstrated that 9β,11β-Epoxy-17,21-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione significantly reduced edema in animal models of inflammation. The results indicated a dose-dependent response in reducing paw swelling and inflammatory markers such as TNF-alpha and IL-6 .

Study 2: Immunosuppressive Activity

Research conducted on mice showed that administration of this compound led to a marked decrease in lymphocyte proliferation in response to mitogens. This suggests potential applications in conditions requiring immunosuppression .

Study 3: Anticancer Properties

In vitro studies revealed that this compound inhibited the growth of breast cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involved modulation of key signaling pathways related to cell survival and proliferation .

Eigenschaften

IUPAC Name |

14-hydroxy-14-(2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)22(15)18(27-22)10-20(16,3)21(12,26)17(25)11-23/h6-7,9,12,15-16,18,23,26H,4-5,8,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBDXNHBVYAMODG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)CO)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.